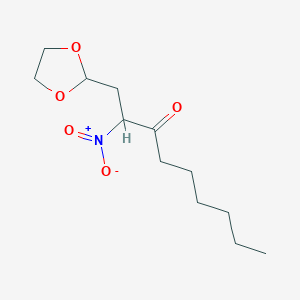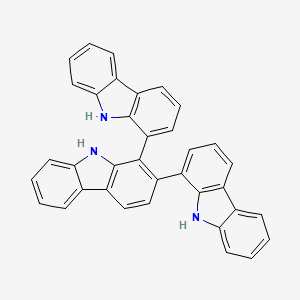
1,2-bis(9H-carbazol-1-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-bis(9H-carbazol-1-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(9H-carbazol-1-yl)-9H-carbazole typically involves the Ullmann reaction, which is a copper-catalyzed coupling reaction. The reaction conditions are often stringent, requiring high temperatures and the use of a large amount of catalyst. the Buchwald-Hartwig amination reaction, which is a palladium-catalyzed C-N coupling reaction, has also been employed for the synthesis of this compound. This method is preferred due to its milder reaction conditions and higher yields.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process typically includes the following steps:
- Preparation of the carbazole precursor.
- Coupling reaction using a palladium catalyst.
- Purification of the product using column chromatography or recrystallization.
化学反応の分析
Types of Reactions
1,2-bis(9H-carbazol-1-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-based quinones.
Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include carbazole-based quinones, dihydrocarbazole derivatives, and various substituted carbazole compounds.
科学的研究の応用
1,2-bis(9H-carbazol-1-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 1,2-bis(9H-carbazol-1-yl)-9H-carbazole involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. In electronic applications, its unique electronic properties allow it to function as an efficient charge transport material.
類似化合物との比較
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole derivative used in OLEDs.
N-phenylcarbazole: Known for its use in organic semiconductors.
3,6-Di-tert-butylcarbazole: Used in the synthesis of polymers and materials science.
Uniqueness
1,2-bis(9H-carbazol-1-yl)-9H-carbazole stands out due to its unique structural arrangement, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in biological systems.
特性
CAS番号 |
90650-76-3 |
|---|---|
分子式 |
C36H23N3 |
分子量 |
497.6 g/mol |
IUPAC名 |
1,2-bis(9H-carbazol-1-yl)-9H-carbazole |
InChI |
InChI=1S/C36H23N3/c1-4-16-30-21(9-1)25-12-7-14-27(34(25)37-30)24-19-20-28-23-11-3-6-18-32(23)39-36(28)33(24)29-15-8-13-26-22-10-2-5-17-31(22)38-35(26)29/h1-20,37-39H |
InChIキー |
QBEGQPRKOHOTQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C4=C(C5=C(C=C4)C6=CC=CC=C6N5)C7=CC=CC8=C7NC9=CC=CC=C89 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


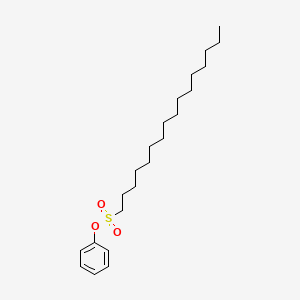
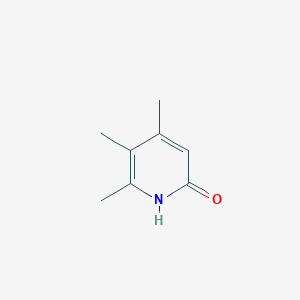
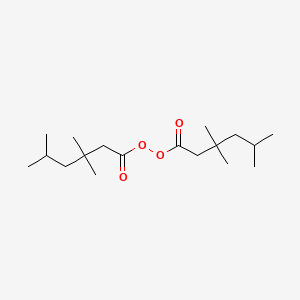
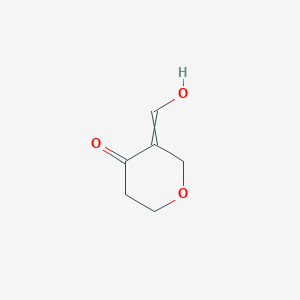
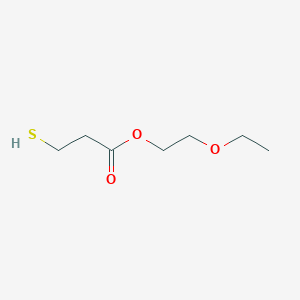
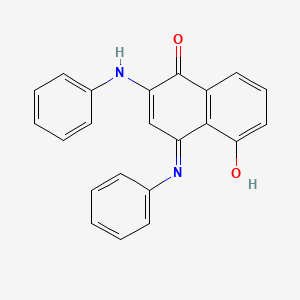

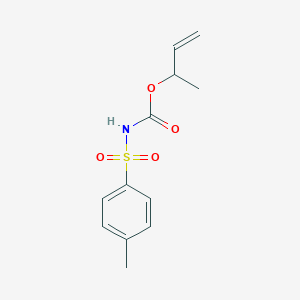
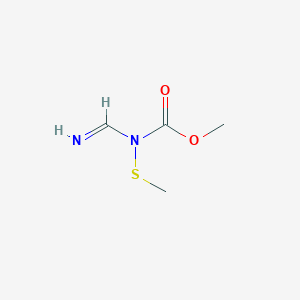

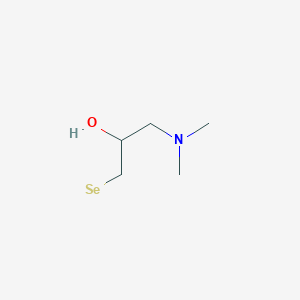
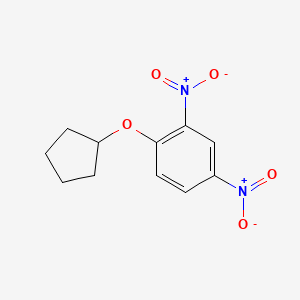
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
